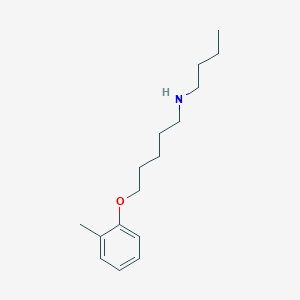![molecular formula C17H22N2O B5001387 1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol](/img/structure/B5001387.png)
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol, also known as DMNQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMNQ is a quinone derivative that has been studied for its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells.
Mechanism of Action
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol generates ROS by undergoing a one-electron reduction to form a semiquinone radical, which can then react with oxygen to form superoxide. Superoxide can then react with other molecules to generate other ROS such as hydrogen peroxide and hydroxyl radicals. The ROS generated by this compound can cause oxidative damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
This compound-induced oxidative stress can have a range of biochemical and physiological effects depending on the concentration and duration of exposure. At low concentrations, this compound can activate various signaling pathways involved in cell survival and proliferation. At higher concentrations, this compound can induce cell death through apoptosis or necrosis. This compound has also been shown to induce inflammation and alter mitochondrial function.
Advantages and Limitations for Lab Experiments
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It can generate ROS in a controlled manner, allowing researchers to study the effects of oxidative stress on cellular processes. However, this compound also has some limitations. It can be toxic to cells at high concentrations, making it difficult to study its effects on long-term cellular processes. This compound can also generate non-specific oxidative damage, making it difficult to attribute specific effects to ROS generated by this compound.
Future Directions
There are several future directions for research on 1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol. One area of interest is the development of this compound analogs that can generate ROS in a more specific manner. Another area of interest is the use of this compound in combination with other compounds to study their effects on oxidative stress. Finally, this compound can be used to study the effects of oxidative stress on different cellular processes, such as autophagy and mitophagy, which may have implications for the treatment of various diseases.
Synthesis Methods
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol can be synthesized through a multistep process involving the condensation of 2-naphthol with 4-methyl-1,4-diazepane. The resulting product is then oxidized using a suitable oxidizing agent to form this compound. The purity of the final product can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol has been extensively studied for its ability to generate ROS and induce oxidative stress in cells. This property has made it a valuable tool in studying the effects of oxidative stress on cellular processes. This compound has been used to investigate the role of oxidative stress in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been used to study the mechanisms of action of antioxidants and other compounds that can mitigate the effects of oxidative stress.
properties
IUPAC Name |
1-[(4-methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-9-4-10-19(12-11-18)13-16-15-6-3-2-5-14(15)7-8-17(16)20/h2-3,5-8,20H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRFKMRBJIMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5001317.png)
![N-2-biphenylyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001325.png)
![1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5001330.png)


![5-(1,3-benzodioxol-5-yl)-N-1-naphthyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5001354.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B5001355.png)

![N-{4-[(3-chloro-2-buten-1-yl)oxy]phenyl}acetamide](/img/structure/B5001368.png)
![1-(3,4-dimethylphenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5001373.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxo-N-propylhexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5001386.png)
![2-(4-methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5001402.png)
![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5001403.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5001410.png)